molecular formula C18H20N2O2 B1398335 Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate CAS No. 1220019-81-7

Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate

Cat. No.: B1398335
CAS No.: 1220019-81-7
M. Wt: 296.4 g/mol
InChI Key: JTQUVCSVJCWVFS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Pfitzinger reaction. This involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions to form the quinoline ring.

Next, the quinoline derivative undergoes a reduction reaction to form the 3,4-dihydroquinoline moiety. This can be achieved using hydrogenation in the presence of a palladium catalyst. The resulting intermediate is then subjected to a nucleophilic substitution reaction with ethyl 3-amino-4-bromobenzoate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives, which have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the quinoline ring.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is being investigated for its potential therapeutic applications in these areas.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.

    Quinoline N-oxide: This compound is an oxidized form of quinoline and is used as an intermediate in organic synthesis.

    Tetrahydroquinoline: A reduced form of quinoline, tetrahydroquinoline derivatives have different pharmacological properties compared to their parent compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-amino-4-(3,4-dihydro-2H-quinolin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-22-18(21)14-9-10-17(15(19)12-14)20-11-5-7-13-6-3-4-8-16(13)20/h3-4,6,8-10,12H,2,5,7,11,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUVCSVJCWVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210778
Record name Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-81-7
Record name Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-(3,4-dihydro-1(2H)-quinolinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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